molecular formula C32H30N4O4Pd2+2 B15250810 Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer

Cat. No.: B15250810
M. Wt: 747.4 g/mol
InChI Key: XNKIUDQGRLENPA-UHFFFAOYSA-L
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Description

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer is a coordination compound that features palladium as the central metal ion coordinated with 2,9-dimethyl-1,10-phenanthroline and acetate ligands. This compound is known for its distinctive dark orange color and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer typically involves the reaction of palladium(II) acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer undergoes various chemical reactions, including:

    Substitution Reactions: The acetate ligands can be substituted by other ligands such as halides or phosphines.

    Oxidation and Reduction Reactions: The palladium center can undergo redox reactions, changing its oxidation state from Pd(II) to Pd(0) or Pd(IV).

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer has several applications in scientific research:

Mechanism of Action

The mechanism by which Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer is unique due to the presence of both acetate and 2,9-dimethyl-1,10-phenanthroline ligands, which confer specific reactivity and stability to the complex. This combination of ligands is not commonly found in other palladium complexes, making it particularly valuable for certain catalytic and research applications .

Properties

Molecular Formula

C32H30N4O4Pd2+2

Molecular Weight

747.4 g/mol

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate

InChI

InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2

InChI Key

XNKIUDQGRLENPA-UHFFFAOYSA-L

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2]

Origin of Product

United States

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